2-Bromo-6-methylpyridin-3-amine
Overview
Description
2-Bromo-6-methylpyridin-3-amine is a bromopyridine derivative . It has a molecular weight of 187.04 and its IUPAC name is 6-bromo-2-methyl-3-pyridinylamine .
Synthesis Analysis
The synthesis of 2-Bromo-6-methylpyridin-3-amine can be achieved through various methods . One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-methylpyridin-3-amine has been analyzed using Density Functional Theory (DFT) studies . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements with the help of DFT methods have described the possible reaction pathways .Chemical Reactions Analysis
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produces novel pyridine derivatives .Physical And Chemical Properties Analysis
2-Bromo-6-methylpyridin-3-amine is a solid substance . It has a melting point of 77-79°C . The compound is sensitive to light and should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis of Novel Pyridine-Based Derivatives
- Summary of Application: “2-Bromo-6-methylpyridin-3-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals .
- Methods of Application: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of “2-Bromo-6-methylpyridin-3-amine” with several arylboronic acids . The reactions produce these novel pyridine derivatives in moderate to good yield .
- Results or Outcomes: The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) studies . The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds . In addition, the compound 4f was found to be the most potent against Escherichia coli with an inhibition value of 91.95% .
Synthesis of Other Chemical Compounds
- Summary of Application: “2-Bromo-6-methylpyridin-3-amine” may be used in the synthesis of various chemical compounds such as 6,6’-dimethyl-2,2’-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, and N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane .
- Methods of Application: The specific methods of application or experimental procedures for these syntheses are not provided in the source .
- Results or Outcomes: The outcomes of these syntheses are the mentioned chemical compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-6-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVZEEUNGGOROA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560036 | |
Record name | 2-Bromo-6-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methylpyridin-3-amine | |
CAS RN |
126325-53-9 | |
Record name | 2-Bromo-6-methyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126325-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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